

# A Comparative Analysis of Dexpanthenol Formulations for Enhanced Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different **dexpanthenol** formulations, focusing on their impact on skin penetration and bioavailability. The following sections present a synthesis of experimental data from various studies, offering insights into how formulation choices can influence the delivery of this provitamin into the skin for optimal therapeutic and cosmetic effects.

# **Executive Summary**

**Dexpanthenol**, the alcohol analog of pantothenic acid (Vitamin B5), is a widely used active ingredient in dermatological and cosmetic products due to its moisturizing, wound-healing, and anti-inflammatory properties.[1][2] Its efficacy is highly dependent on its ability to penetrate the stratum corneum, the outermost layer of the skin, and reach the viable epidermis and dermis where it is converted to pantothenic acid.[3][4] This conversion is crucial as pantothenic acid is a key component of coenzyme A, which is essential for cellular metabolism and the synthesis of fatty acids and sphingolipids that maintain the skin barrier's integrity.[5][6] The formulation vehicle plays a pivotal role in the extent of **dexpanthenol**'s skin penetration. This guide compares the performance of various formulations, including aqueous solutions, gels, creams, and ointments, based on in vitro release and skin permeation studies.

# Comparative Analysis of Dexpanthenol Formulations



The choice of formulation significantly impacts the release and subsequent penetration of **dexpanthenol**. In vitro studies are commonly employed to assess the bioavailability of topical formulations.

## In Vitro Release of Dexpanthenol

An in vitro release test (IVRT) measures the amount of the active pharmaceutical ingredient (API) released from a formulation over time. This is a critical first step in evaluating the potential for skin absorption. A recent study compared the release of 5% **dexpanthenol** from various dispersed systems. The results clearly indicate that the formulation base is a key determinant of the release rate.

As illustrated in the table below, aqueous solutions demonstrate the highest and most rapid release of **dexpanthenol**. In contrast, hydrophobic, occlusive formulations like water-in-oil (w/o) emulsion-based ointments exhibit minimal release. Gel and cream formulations offer intermediate release profiles.



Formulation Type	Key Excipients	Release Rate (µg/cm²/h)	Cumulative Release after 6h (µg/cm²)	Key Findings
Aqueous Solution	Water	High	High	Serves as a benchmark for maximum release.
Poloxamer 338- based System	Poloxamer 338	High	High	Transforms from a liquid to a gel at skin temperature, showing fast and complete release.[7]
Carbomer-based Gel	Carbomer	Moderate	Moderate	Release rate is approximately 2.8 times lower than an aqueous solution.[7]
Cream (non-ionic surfactant)	Non-ionic surfactant, Cetostearyl alcohol	Low	Low	The presence of cetostearyl alcohol and a surfactant significantly decreases the release rate.[7]
W/O Emulsion- based Ointment	Hydrophobic base	Minimal	Minimal	The occlusive nature of the ointment base severely limits the release of the hydrophilic dexpanthenol.[7]



Table 1: In Vitro Release of 5% **Dexpanthenol** from Various Formulations. Data synthesized from a study by Liapunov et al. (2023).[7][8]

## **Skin Penetration of Dexpanthenol**

While in vitro release is informative, in vitro permeation tests (IVPT) using excised skin provide a more accurate prediction of in vivo performance. These studies often utilize Franz diffusion cells to measure the amount of drug that permeates through the skin into a receptor fluid.

One study investigated the impact of surfactants on the skin penetration of **dexpanthenol**. The inclusion of penetration enhancers, such as surfactants, can significantly increase the flux of **dexpanthenol** across the skin barrier. The study found that a 1% concentration of the ionic surfactant Sodium Dodecyl Sulfate (SDS) was the most effective permeation enhancer compared to the non-ionic surfactants Span 80 and Tween 85.[9]

Formulation	Surfactant (1% w/w)	Permeation Ranking	Key Findings
Dexpanthenol Solution	SDS (ionic)	1 (Highest)	Significantly increases skin permeability by disrupting the skin barrier.[9]
Dexpanthenol Solution	Span 80 (non-ionic)	2	Moderate enhancement of skin penetration.[9]
Dexpanthenol Solution	Tween 85 (non-ionic)	3 (Lowest)	Modest enhancement of skin penetration compared to SDS and Span 80.[9]

Table 2: Impact of Surfactants on **Dexpanthenol** Skin Penetration. Data from a study by Laffleur et al. (2018).[9]

## **Experimental Protocols**



# In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard procedure for assessing the skin penetration of **dexpanthenol** from a topical formulation.[10][11][12]

- Skin Preparation:
  - Excise full-thickness porcine or human skin.
  - Carefully remove any subcutaneous fat and connective tissue.
  - o Cut the skin into sections suitable for mounting on Franz diffusion cells.
  - Hydrate the skin sections in a suitable buffer (e.g., phosphate-buffered saline, PBS) for 30 minutes prior to mounting.[10]
- Franz Diffusion Cell Setup:
  - Mount the prepared skin section between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum faces the donor chamber.[10]
  - Fill the receptor chamber with a suitable receptor fluid (e.g., PBS at pH 7.4), ensuring no air bubbles are trapped beneath the skin.[11]
  - $\circ$  Equilibrate the system to 32 ± 1 °C to mimic the physiological temperature of the skin surface.[10]
  - Continuously stir the receptor fluid throughout the experiment.[10]
- Formulation Application and Sampling:
  - Apply a precise amount (e.g., 10 mg/cm²) of the dexpanthenol formulation to the skin surface in the donor chamber.[10]
  - At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor fluid for analysis.[10]







 Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[10]

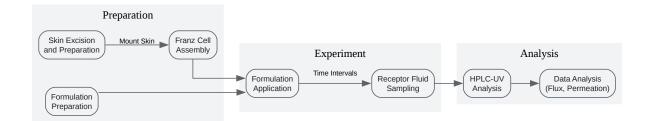
## • Sample Analysis:

 Analyze the concentration of dexpanthenol in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

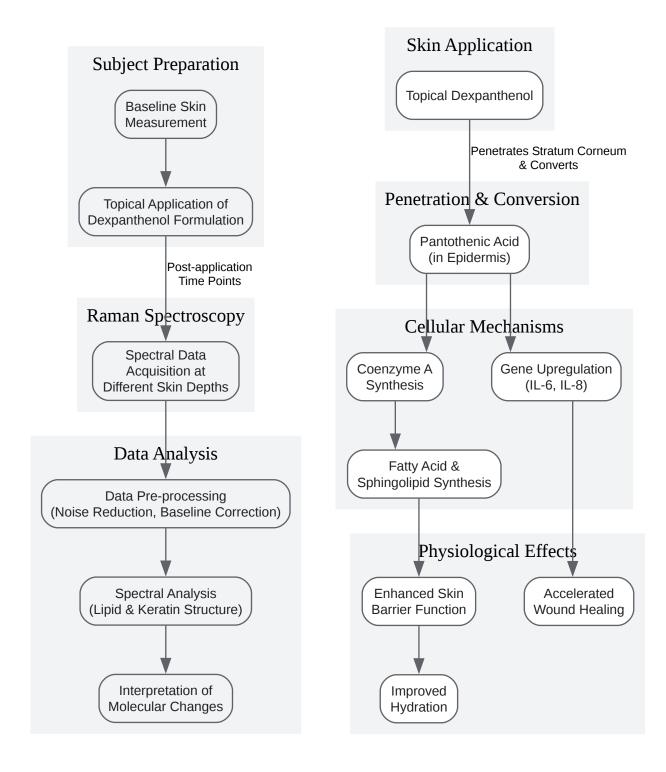
### Data Analysis:

- Calculate the cumulative amount of dexpanthenol that has permeated the skin per unit area (µg/cm²) at each time point.
- Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.









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- To cite this document: BenchChem. [A Comparative Analysis of Dexpanthenol Formulations for Enhanced Skin Penetration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670349#a-comparative-analysis-of-different-dexpanthenol-formulations-on-skin-penetration]

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